N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry . The compound’s structure includes an indole moiety, which is a prevalent structure in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol, often under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can mimic the active sites of metalloenzymes, thereby inhibiting their activity. The compound’s molecular targets include various enzymes and receptors, and its pathways involve interactions with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . Compared to these compounds, N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide is unique due to its indole moiety, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C24H20BrN3O2 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromo-2-hydroxybenzamide |
InChI |
InChI=1S/C24H20BrN3O2/c1-16-21(14-26-27-24(30)20-13-18(25)11-12-23(20)29)19-9-5-6-10-22(19)28(16)15-17-7-3-2-4-8-17/h2-14,29H,15H2,1H3,(H,27,30)/b26-14+ |
InChI Key |
JKDKDZUJIHBWBA-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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